7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
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Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of benzoazepine, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[D]azepine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is stirred at room temperature until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the bromination reaction followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then isolated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3,4,5-tetrahydro-1H-benzo[D]azepine.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine.
Reduction: 2,3,4,5-tetrahydro-1H-benzo[D]azepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing neuronal activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: Lacks the bromine atom, resulting in different chemical properties and biological activities.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Contains additional functional groups, leading to distinct pharmacological effects.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: Another brominated derivative with unique chemical and biological properties.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIHEAQFKVCCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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